molecular formula C19H23F2N5O B6460794 4-(4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine CAS No. 2549026-56-2

4-(4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine

Cat. No.: B6460794
CAS No.: 2549026-56-2
M. Wt: 375.4 g/mol
InChI Key: YCQBWNHASZWLPL-UHFFFAOYSA-N
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Description

4-(4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine is a complex organic compound that features a morpholine ring, a piperazine ring, and a pyrimidine ring, all of which are substituted with a 2,4-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine typically involves multiple steps. One common approach starts with the preparation of the 2,4-difluorophenylmethyl piperazine intermediate. This intermediate is then reacted with a pyrimidine derivative under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated analogs.

Scientific Research Applications

4-(4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)benzene
  • 4-(4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)thiophene

Uniqueness

The uniqueness of 4-(4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[4-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F2N5O/c20-16-2-1-15(17(21)13-16)14-24-5-7-25(8-6-24)18-3-4-22-19(23-18)26-9-11-27-12-10-26/h1-4,13H,5-12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQBWNHASZWLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)F)F)C3=NC(=NC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F2N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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